Gallium telluride (GaTe) is a layered, van der Waals semiconductor belonging to the III-VI monochalcogenide family. [, ] It exists in various crystal structures, including monoclinic (most stable), hexagonal, and tetragonal phases. [, , ] GaTe possesses a unique structure characterized by Ga-Ga bonds forming chains along the b-axis, leading to its anisotropic properties. []
GaTe exhibits reactivity with oxygen, especially in its exfoliated form, leading to the formation of gallium oxide (Ga₂O₃). [, , , ] This oxidation process affects the material's properties, particularly its bandgap and air stability. [, , , ]
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